N,O-Diacetyl Fingolimod is a chemical compound derived from Fingolimod, which is primarily used in the treatment of multiple sclerosis. This compound is characterized by the presence of two acetyl groups attached to the nitrogen and oxygen atoms of the Fingolimod structure. Fingolimod itself is an immunomodulatory drug that functions by modulating sphingosine-1-phosphate receptors, thereby influencing lymphocyte trafficking and reducing neuroinflammation.
N,O-Diacetyl Fingolimod is synthesized from Fingolimod, which was originally developed from a natural product, myriocin, found in the fungus Isaria sinclairii. The synthesis of N,O-Diacetyl Fingolimod involves chemical modifications to enhance its pharmacological properties.
N,O-Diacetyl Fingolimod is classified as a synthetic organic compound and falls under the category of sphingosine-1-phosphate receptor modulators. Its structural modifications aim to improve the efficacy and safety profile compared to its parent compound.
The synthesis of N,O-Diacetyl Fingolimod can be achieved through several chemical reactions starting from Fingolimod. The primary method involves acetylation, where acetic anhydride or acetyl chloride is used to introduce acetyl groups onto the nitrogen and oxygen atoms.
N,O-Diacetyl Fingolimod retains the core structure of Fingolimod while incorporating two acetyl groups. Its molecular formula can be represented as CHNO.
The primary reaction involving N,O-Diacetyl Fingolimod is its formation through acetylation:
N,O-Diacetyl Fingolimod acts similarly to Fingolimod by modulating sphingosine-1-phosphate receptors. The mechanism involves:
Studies have shown that modifications like those seen in N,O-Diacetyl Fingolimod can enhance receptor affinity and selectivity compared to unmodified Fingolimod, potentially improving therapeutic outcomes.
N,O-Diacetyl Fingolimod is primarily studied for its potential applications in:
N,O-Diacetyl Fingolimod (chemical name: 2-acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate; molecular formula: C₂₃H₃₇NO₄; molecular weight: 391.54 g/mol) maintains fingolimod's core structural elements essential for S1P receptor interaction [5] [10]. These include:
Unlike fingolimod (C₁₉H₃₃NO₂; MW 307.47 g/mol), the diacetyl derivative features ester modifications at two key functional sites: the primary hydroxyl group and the amino group [5]. These modifications substantially increase molecular weight by approximately 27% and significantly alter the compound's lipophilicity, as evidenced by an increased calculated LogP value (approximately 5.2 versus 4.1 for fingolimod) [10]. This enhanced lipophilicity potentially improves membrane permeability, a critical factor for drugs targeting central nervous system pathologies [7].
The molecule shares the structural mimicry of sphingosine-1-phosphate (S1P) characteristic of fingolimod, allowing interaction with S1P receptor subtypes (S1P₁, S1P₃, S1P₄, S1P₅) [3] [4]. However, the acetyl groups sterically hinder phosphorylation by sphingosine kinases (SPHK1 and SPHK2), potentially altering its conversion to the active phosphate ester that directly activates S1P receptors [7] [10].
Table 1: Structural and Physicochemical Comparison
Property | Fingolimod | N,O-Diacetyl Fingolimod | Sphingosine-1-Phosphate |
---|---|---|---|
Molecular Formula | C₁₉H₃₃NO₂ | C₂₃H₃₇NO₄ | C₁₈H₃₈NO₅P |
Molecular Weight (g/mol) | 307.47 | 391.54 | 379.48 |
Calculated LogP | ~4.1 | ~5.2 | ~2.8 |
Key Functional Groups | Amino, Primary hydroxyl, Secondary hydroxyl | N-Acetamido, O-Acetyl, Secondary hydroxyl | Phosphate, Amino, Hydroxyl |
Phosphorylation Site | Primary hydroxyl | Sterically hindered primary acetyl | Primary hydroxyl |
The structural lineage of N,O-Diacetyl Fingolimod traces back to myriocin (ISP-I), a potent immunosuppressive metabolite first isolated from the entomopathogenic fungus Isaria sinclairii (formerly classified as Isaria sinclairii) [1] [7] [9]. This fungus holds significance in traditional Chinese medicine, where it was historically employed as an "eternal youth" nostrum [9]. The discovery pathway includes:
This evolutionary process transformed the structurally complex myriocin (C₂₁H₃₅NO₆; MW 397.5 g/mol) into more synthetically accessible and pharmaceutically tractable molecules [7] [9]. The introduction of aromaticity through the phenyl ring significantly enhanced immunosuppressive potency in preclinical models, particularly in rat skin allograft experiments where fingolimod demonstrated 30-fold higher activity than cyclosporine A [1] [9]. N,O-Diacetyl Fingolimod emerged from medicinal chemistry efforts to further refine this scaffold by modifying metabolic vulnerability sites, specifically targeting the primary hydroxyl group (susceptible to glucuronidation) and the amino group (susceptible to oxidation or deamination) [5] [10].
Table 2: Structural Evolution from Myriocin to Fingolimod Derivatives
Compound | Key Structural Features | Significance in Development |
---|---|---|
Myriocin (ISP-I) | Conjugated diene, carboxylic acid, C14/C15 hydroxyl groups, C3 amino group | Natural product lead with potent immunosuppression but significant toxicity |
ISP-I-28 | Hydroxymethyl replacement of carboxylic acid, reduced chiral centers | Intermediate with improved toxicity profile |
Fingolimod (FTY720) | Aromatic phenyl ring, linear octyl chain, 2-amino-1,3-propanediol core | First orally active S1P receptor modulator approved for MS |
N,O-Diacetyl Fingolimod | Acetylated amino group and primary hydroxyl group | Metabolic stabilization strategy; synthetic intermediate |
The strategic acetylation of fingolimod to produce N,O-Diacetyl Fingolimod addresses several pharmacokinetic and pharmacodynamic challenges associated with the parent drug:
Metabolic Stabilization: Fingolimod undergoes extensive metabolism via three primary pathways:
Acetylation protects vulnerable functional groups from these metabolic processes. The O-acetyl group directly blocks oxidation at the primary hydroxyl position (a major route of oxidative metabolism), while the N-acetyl group reduces susceptibility to oxidative deamination [5] [10]. This protection potentially extends plasma half-life, which is particularly relevant given fingolimod's long half-life (6-9 days) and accumulation profile [10].
Enhanced Membrane Permeability: The increased lipophilicity (LogP increase from ~4.1 to ~5.2) significantly influences cellular uptake and blood-brain barrier penetration [7] [10]. Fingolimod already demonstrates favorable blood-brain barrier penetration (>99.7% plasma protein binding, primarily to albumin), with distribution volume of approximately 1200 ± 260 L [6] [10]. Further increasing lipophilicity potentially enhances CNS distribution, which is crucial for direct effects on neural cells expressing S1P receptors (astrocytes, oligodendrocytes, neurons) [3] [4] [7]. Experimental studies suggest that acetylated analogs may more readily enter cells where deacetylation enzymes could regenerate the active parent compound, effectively acting as prodrugs [5].
Modulation of Receptor Interactions: While not directly binding S1P receptors with high affinity, the acetylated derivative influences downstream signaling pathways through several mechanisms:
The acetylation strategy represents a balanced approach to prodrug design, seeking to preserve the pharmacophore essential for S1P receptor modulation while optimizing pharmaceutical properties. Synthetic accessibility is another consideration, with acetylation being a straightforward chemical transformation that facilitates large-scale production of this intermediate [5]. Furthermore, the presence of metabolic enzymes (esterases) in target tissues potentially allows site-specific regeneration of active fingolimod, though this requires further experimental validation [5] [10].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: